

Nootkatone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nootkatone

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Abstract

Nootkatone is a naturally occurring sesquiterpenoid ketone that is the principal aromatic component of grapefruit.[1] Beyond its organoleptic properties, **nootkatone** exhibits a range of biological activities, including potent insecticidal effects and the modulation of key metabolic pathways, making it a molecule of significant interest for agricultural, pharmaceutical, and nutraceutical development. This guide provides an in-depth overview of **nootkatone**'s chemical and physical properties, details its primary mechanisms of action, and furnishes detailed experimental protocols for its synthesis, analysis, and biological evaluation.

Chemical Identification and Structure

Nootkatone is a bicyclic sesquiterpenoid with three chiral centers. The naturally occurring and most biologically active enantiomer is (+)-**nootkatone**.

- Chemical Formula: C₁₅H₂₂O[2]
- IUPAC Name: (4R,4aS,6R)-4,4a-dimethyl-6-(1-methylethenyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one[2]
- CAS Number: 4674-50-4 ((+)-**Nootkatone**)[2]
- Synonyms: 4βH,5α-Eremophila-1(10),11-dien-2-one

Physicochemical and Spectroscopic Properties

Nootkatone's physical form can vary from a white crystalline solid to a pale yellow, viscous liquid, depending on its purity.[3] It is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but is practically insoluble in water.[2]

Table 1: Physicochemical Properties of (+)-Nootkatone

Property	Value	Reference(s)
Molecular Weight	218.34 g/mol	[2]
Appearance	White to pale yellow crystalline solid or oily liquid	[3][4]
Melting Point	35 - 39 °C	[5]
Boiling Point	125 °C at 0.5 mmHg	[4]
Density	~0.997 g/cm ³ at 25 °C	[4][5]
Flash Point	100 - 110 °C (closed cup)	[4][5]
Optical Rotation [α] _D	+184° to +196° (c=1 in CHCl ₃)	[3]
LogP (o/w)	~3.8	[2]
Water Solubility	Practically insoluble	[4]
Solubility	Soluble in ethanol, DMSO, oils	[2]
UV Absorption Max (in Ethanol)	237 - 238 nm	[2][4]

Table 2: NMR Spectroscopic Data for (+)-Nootkatone (in CDCl₃)

Atom Number	¹³ C Chemical Shift (δ , ppm)	¹ H Chemical Shift (δ , ppm, Multiplicity, J in Hz)	Reference(s)
1	169.5	-	[6]
2	125.5	5.80 (s)	[6]
3	39.5	2.45 (m), 2.35 (m)	[6]
4	32.5	2.20 (m)	[6]
5	41.5	-	[6]
6	40.0	2.10 (m)	[6]
7	25.0	1.95 (m), 1.60 (m)	[6]
8	39.0	2.30 (m), 2.05 (m)	[6]
9	148.0	-	[6]
10	139.0	-	[6]
11	22.0	4.75 (s), 4.72 (s)	[6]
12	21.0	1.75 (s)	[6]
13	15.0	1.10 (s)	[6]
14	16.0	0.95 (d, J=7.0)	[6]

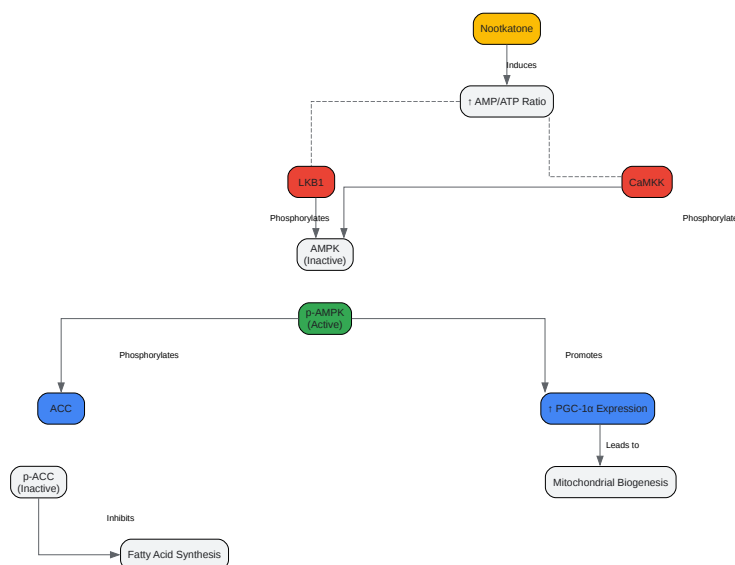
Biological Activity and Mechanisms of Action

Nootkatone's biological effects are primarily centered on two distinct mechanisms: metabolic regulation in mammals and neurotoxicity in insects.

Metabolic Regulation via AMPK Signaling

In mammalian cells, **nootkatone** acts as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activation of AMPK by **nootkatone** is mediated by an increase in the cellular AMP/ATP ratio, which in turn is sensed by the upstream kinases LKB1 and Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[7][8] Once

activated, AMPK phosphorylates downstream targets, most notably Acetyl-CoA Carboxylase (ACC), which inhibits fatty acid synthesis and promotes fatty acid oxidation.[7] Furthermore, AMPK activation by **nootkatone** leads to the upregulation of PGC-1 α , a master regulator of mitochondrial biogenesis.[5][7] These effects collectively contribute to reduced body weight gain, decreased fat accumulation, and improved glucose tolerance in diet-induced obesity models.[7]



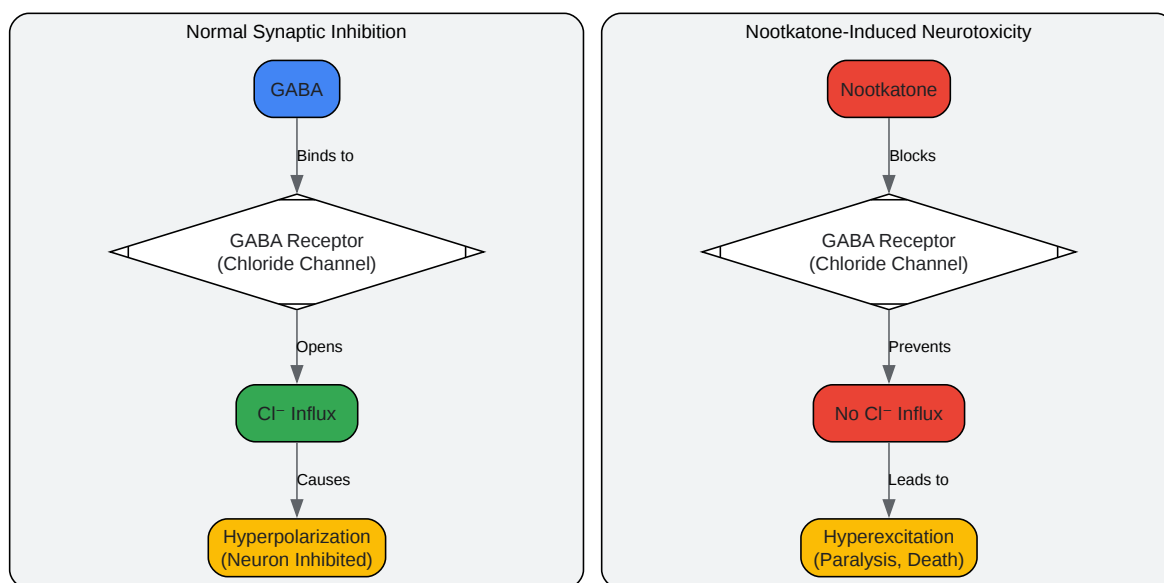
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Nootkatone activates the AMPK signaling pathway.

Insecticidal Activity via GABA Receptor Antagonism

Nootkatone is a potent repellent and insecticide against a variety of arthropods, including ticks, mosquitoes, and termites. Recent evidence indicates that its primary mode of action is the antagonism of GABA-gated chloride channels (GABA-Rs) in the insect nervous system.[9] By binding to the GABA-R, **nootkatone** blocks the influx of chloride ions that normally occurs upon

GABA binding. This inhibition of the hyperpolarizing chloride current prevents neuronal inhibition, leading to a state of hyperexcitation, paralysis, and ultimately, death of the insect.[9] This mechanism is similar to that of insecticides like picrotoxinin, and cross-resistance has been observed in insects with mutations in the GABA-R gene (Rdl).[9]



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Insecticidal mechanism of **Nootkatone** via GABA receptor antagonism.

Experimental Protocols

Chemical Synthesis of (+)-Nootkatone from (+)-Valencene

This protocol describes a one-pot synthesis via catalytic oxidation using hydrogen peroxide.[10]

Materials:

- (+)-Valencene
- Amphiphilic molybdate catalyst ($[\text{DiC}_8]_2\text{MoO}_4$)
- Hydrogen peroxide (H_2O_2 , 50 wt. % solution)
- Aqueous ammonia (NH_3)
- Glass reaction tube with magnetic stirrer

Procedure:

- Combine the molybdate catalyst (1.25 mmol) and (+)-valencene (2.5 mmol) in a glass reaction tube.
- Add H_2O_2 (5 mmol) and a catalytic amount of aqueous NH_3 (150 μL).
- Stir the reaction mixture at 30 °C. The reaction progress can be monitored by a color change from red.
- Add additional batches of H_2O_2 (1.0 mmol per batch) as the color fades until the conversion of valencene is complete (typically requires multiple additions).
- Once valencene is consumed, increase the temperature to 50 °C and stir overnight to facilitate the dehydration of hydroperoxide intermediates into **nootkatone**.
- The final product can be purified from the reaction mixture using column chromatography on silica gel.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification and identification of **nootkatone** in complex mixtures like essential oils or reaction products.[\[11\]](#)[\[12\]](#)

Instrumentation:

- Gas chromatograph with a mass selective detector (e.g., Agilent 6890N/5975B).

- Capillary column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).[11]

GC Conditions:

- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 3 minutes.[11]
 - Ramp 1: Increase to 160 °C at 3 °C/min, hold for 2 minutes.[11]
 - Ramp 2: Increase to 220 °C at 8 °C/min, hold for 3 minutes.[11]
- Injection Mode: Splitless.

MS Conditions:

- Ion Source Temperature: 230 °C.[11]
- Ionization Mode: Electron Impact (EI).
- Electron Energy: 70 eV.[11]
- Mass Range: 45–550 amu.[11]
- Identification: Compare the resulting mass spectrum and retention time with an authentic **nootkatone** standard and reference libraries (e.g., NIST, Wiley).

In Vitro AMPK Activation Assay

This protocol describes how to measure **nootkatone**-induced AMPK activation in a cell-based assay using Western blotting.[5][7]

Materials:

- C2C12 mouse myoblast cells or HepG2 human hepatoma cells.

- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
- **Nootkatone** stock solution (dissolved in DMSO).
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and Western blot apparatus.
- Primary antibodies: anti-phospho-AMPK α (Thr172), anti-total-AMPK α , anti-phospho-ACC (Ser79), anti-total-ACC.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.

Procedure:

- Cell Culture: Plate C2C12 cells and grow to ~80% confluency. Differentiate myoblasts into myotubes if required by the experimental design.
- Treatment: Starve cells in serum-free medium for 2-4 hours. Treat cells with varying concentrations of **nootkatone** (e.g., 10-200 μ M) or vehicle (DMSO) for a specified time (e.g., 30 minutes to 6 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- Western Blotting:
 - Denature equal amounts of protein (e.g., 20-30 μ g) by boiling in Laemmli sample buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- Incubate the membrane with primary antibodies (e.g., anti-p-AMPK α) overnight at 4 °C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of AMPK and ACC phosphorylation.

Toxicology and Safety Profile

Nootkatone is generally recognized as safe (GRAS) for use as a flavoring agent by the FDA and has been approved by the U.S. EPA as an insect repellent. It exhibits low acute toxicity across oral, dermal, and inhalation routes. Skin sensitization may occur with lower purity samples, but **nootkatone** with a purity greater than 98% is not considered a sensitizer.

Table 3: Toxicological Data for Nootkatone

Endpoint	Species	Result	Reference(s)
Acute Oral LD ₅₀	Rat	> 5,000 mg/kg	[12]
Acute Dermal LD ₅₀	Rabbit	> 5,000 mg/kg	[12]
Acute Inhalation LC ₅₀	Rat	> 2.2 mg/L	[12]
Primary Eye Irritation	Rabbit	Practically non-irritating	[12]
Primary Dermal Irritation	Rabbit	Slightly irritating	[12]
Dermal Sensitization	Mouse	Not a sensitizer (at >98% purity)	[12][13]
Genotoxicity (Ames test)	-	Negative	[5]
Carcinogenicity	-	Not classified as a carcinogen	[12]

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- To cite this document: BenchChem. [Nootkatone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7782034#nootkatone-chemical-structure-and-properties]

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